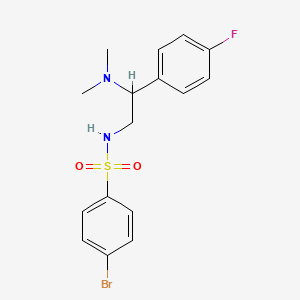

![molecular formula C16H9FN4S3 B2777542 N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862974-59-2](/img/structure/B2777542.png)

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

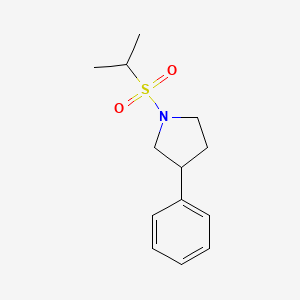

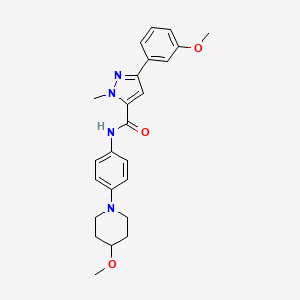

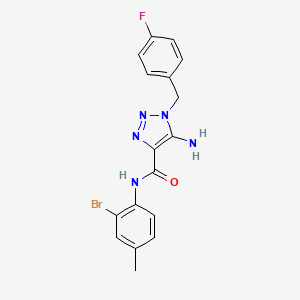

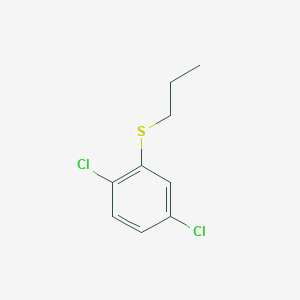

The compound “N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and thiazolo . These types of compounds are often studied for their potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of benzothiazole and thiazolo rings, a fluorine atom, and a methyl group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the fluorine atom could make the compound more electrophilic, and the nitrogen atoms in the heterocyclic rings could potentially act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. In particular, compounds containing thiazole moieties exhibit potent antibacterial and antifungal effects. Researchers have explored the use of thiazoles in developing novel antibiotics and antifungal agents. The compound may be evaluated for its ability to inhibit microbial growth, potentially contributing to the development of new antimicrobial drugs .

Anticancer Potential

Thiazole-based compounds have attracted attention in cancer research due to their diverse biological activities. Some thiazoles exhibit promising anticancer effects by interfering with cell proliferation, inducing apoptosis, or targeting specific signaling pathways. Investigating the impact of N-(4-fluorobenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine on cancer cell lines could reveal its potential as an anticancer agent .

Antioxidant Properties

Thiazoles have been studied for their antioxidant activity. These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of the compound may provide insights into its protective effects against oxidative stress-related diseases .

Anti-Inflammatory Effects

Certain thiazole derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing inflammation-associated diseases. Evaluating the anti-inflammatory activity of the compound could uncover its therapeutic relevance in conditions such as arthritis or inflammatory bowel diseases .

Neuroprotective Applications

Thiazoles have been explored as potential neuroprotective agents. Their ability to mitigate neuronal damage and enhance cognitive function makes them interesting candidates for neurodegenerative disorders. Investigating the compound’s impact on neuronal health may reveal its neuroprotective properties .

Hepatoprotective Activity

Thiazoles have shown hepatoprotective effects, safeguarding liver cells from damage caused by toxins, drugs, or infections. Assessing the compound’s impact on liver health could provide valuable insights into its hepatoprotective potential .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN4S3/c1-7-18-9-5-6-10-14(13(9)22-7)24-15(19-10)21-16-20-12-8(17)3-2-4-11(12)23-16/h2-6H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGYEINVMSGBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)

![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)

![9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-](/img/structure/B2777468.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)

![3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea](/img/structure/B2777482.png)